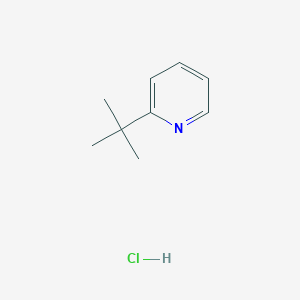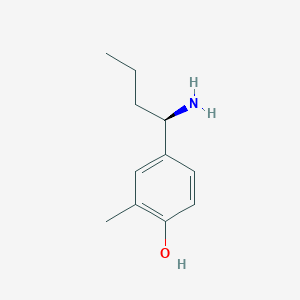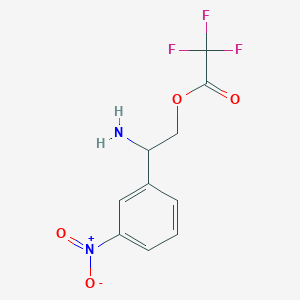
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetates This compound is characterized by the presence of an amino group, a nitrophenyl group, and a trifluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-2-(3-nitrophenyl)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The trifluoroacetate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl trifluoroacetate: A related compound with similar trifluoroacetate functionality but different substituents.
2-Amino-2-(4-nitrophenyl)ethyl 2,2,2-trifluoroacetate: A structural isomer with the nitro group in a different position on the phenyl ring.
Uniqueness
2-Amino-2-(3-nitrophenyl)ethyl 2,2,2-trifluoroacetate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers and related compounds.
Eigenschaften
Molekularformel |
C10H9F3N2O4 |
|---|---|
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
[2-amino-2-(3-nitrophenyl)ethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)9(16)19-5-8(14)6-2-1-3-7(4-6)15(17)18/h1-4,8H,5,14H2 |
InChI-Schlüssel |
JTUIPVCRKKCKLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(COC(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


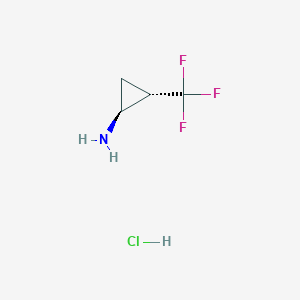

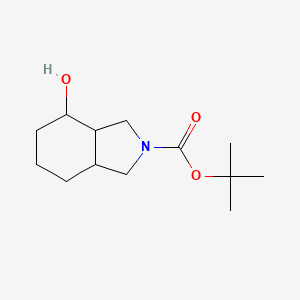
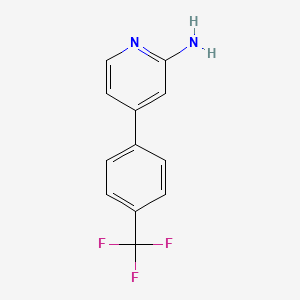
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
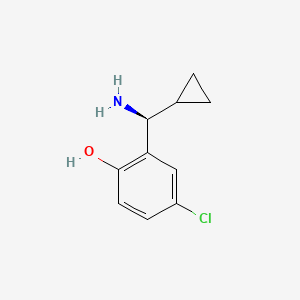
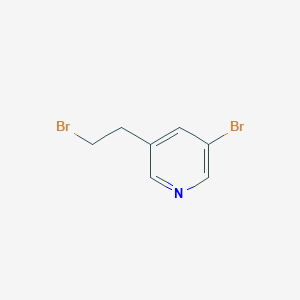
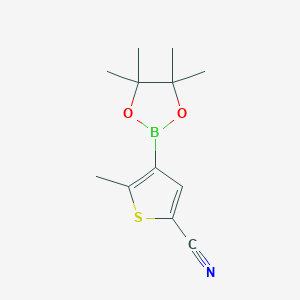
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
